molecular formula C22H34O10 B14660201 Decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol CAS No. 41315-87-1

Decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol

Cat. No.: B14660201
CAS No.: 41315-87-1
M. Wt: 458.5 g/mol
InChI Key: UJVMVXJCVBXSAZ-UHFFFAOYSA-N
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Description

Decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol is a compound that is primarily used in the production of polyesters. This compound is a combination of three distinct chemical entities: decanedioic acid, dimethyl benzene-1,4-dicarboxylate, and ethane-1,2-diol. These components are known for their roles in the synthesis of various polymers, particularly polyesters, which are widely used in textiles, packaging, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of polyesters from decanedioic acid, dimethyl benzene-1,4-dicarboxylate, and ethane-1,2-diol typically involves a polycondensation reaction. This process requires the combination of a diacid (decanedioic acid and dimethyl benzene-1,4-dicarboxylate) with a diol (ethane-1,2-diol) under specific conditions. The reaction is usually carried out at elevated temperatures (around 260°C) and low pressure, often in the presence of a catalyst such as antimony (III) oxide .

Industrial Production Methods

In industrial settings, the production of polyesters involves a two-stage process: pre-polymerization and polymerization. During the pre-polymerization stage, a simple ester is formed between the acid and ethane-1,2-diol. This intermediate is then subjected to further heating and polymerization to form the final polyester product .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

    Condensation Reactions: The primary reaction involved in the synthesis of polyesters.

    Esterification: Formation of esters from carboxylic acids and alcohols.

    Hydrolysis: Breakdown of esters into their corresponding acids and alcohols.

Common Reagents and Conditions

    Catalysts: Antimony (III) oxide is commonly used.

    Conditions: High temperature (around 260°C) and low pressure.

Major Products

The major product formed from these reactions is polyester, which has various applications in textiles, packaging, and other industries .

Scientific Research Applications

Decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action involves the formation of ester linkages between the carboxylic acid groups of decanedioic acid and dimethyl benzene-1,4-dicarboxylate and the hydroxyl groups of ethane-1,2-diol. This process results in the formation of long polymer chains, which are the basis of polyester materials .

Comparison with Similar Compounds

Similar Compounds

    Polyethylene terephthalate (PET): Formed from terephthalic acid and ethylene glycol.

    Nylon-6,6: Formed from hexamethylenediamine and adipic acid.

Uniqueness

Decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol is unique due to its specific combination of monomers, which results in polyesters with distinct properties such as enhanced crystallinity and tensile strength .

Properties

CAS No.

41315-87-1

Molecular Formula

C22H34O10

Molecular Weight

458.5 g/mol

IUPAC Name

decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol

InChI

InChI=1S/C10H10O4.C10H18O4.C2H6O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;11-9(12)7-5-3-1-2-4-6-8-10(13)14;3-1-2-4/h3-6H,1-2H3;1-8H2,(H,11,12)(H,13,14);3-4H,1-2H2

InChI Key

UJVMVXJCVBXSAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCCCC(=O)O)CCCC(=O)O.C(CO)O

Related CAS

41315-87-1

Origin of Product

United States

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